molecular formula C7H10O2 B11999806 Tricyclo[2.2.1.02,6]heptane-3,5-diol CAS No. 4054-88-0

Tricyclo[2.2.1.02,6]heptane-3,5-diol

Katalognummer: B11999806
CAS-Nummer: 4054-88-0
Molekulargewicht: 126.15 g/mol
InChI-Schlüssel: QQLNWTFCRIBMEY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tricyclo[2.2.1.02,6]heptane-3,5-diol is a unique chemical compound with the molecular formula C7H10O2. It is characterized by its tricyclic structure, which includes three fused rings. This compound is known for its stability and distinct chemical properties, making it a subject of interest in various scientific fields .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Tricyclo[2.2.1.02,6]heptane-3,5-diol typically involves the reaction of norbornadiene with specific reagents under controlled conditions. One common method includes the use of peroxy acids to oxidize norbornadiene, leading to the formation of the desired diol. The reaction conditions often require precise temperature control and the use of solvents to facilitate the reaction .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis of this compound on a larger scale would likely involve similar oxidation reactions with optimized conditions for yield and purity. Industrial processes may also incorporate additional purification steps to ensure the compound meets the required standards for its intended applications .

Analyse Chemischer Reaktionen

Types of Reactions

Tricyclo[2.2.1.02,6]heptane-3,5-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various alcohols .

Wissenschaftliche Forschungsanwendungen

Tricyclo[2.2.1.02,6]heptane-3,5-diol has several applications in scientific research:

Wirkmechanismus

The mechanism by which Tricyclo[2.2.1.02,6]heptane-3,5-diol exerts its effects involves interactions with specific molecular targets. Its tricyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. The hydroxyl groups can form hydrogen bonds with amino acid residues, influencing the compound’s binding affinity and specificity .

Eigenschaften

CAS-Nummer

4054-88-0

Molekularformel

C7H10O2

Molekulargewicht

126.15 g/mol

IUPAC-Name

tricyclo[2.2.1.02,6]heptane-3,5-diol

InChI

InChI=1S/C7H10O2/c8-6-3-1-2-4(6)5(2)7(3)9/h2-9H,1H2

InChI-Schlüssel

QQLNWTFCRIBMEY-UHFFFAOYSA-N

Kanonische SMILES

C1C2C3C2C(C1C3O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.